Shengmating

描述

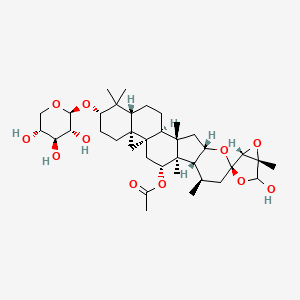

Shengmating, chemically known as Actein (C₃₇H₅₆O₁₁; CAS 18642-44-9), is a triterpenoid saponin with a molecular weight of 676.83 g/mol. It is widely utilized as a reference standard in pharmacological and phytochemical research due to its bioactive properties, particularly in studies related to anticancer, anti-inflammatory, and neuroprotective activities . Structurally, Actein features a cyclopentanoperhydrophenanthrene core, characteristic of triterpenoids, with hydroxyl and glycosidic groups contributing to its solubility and receptor-binding affinity. Its role in traditional medicine and modern drug discovery has positioned it as a compound of significant interest in comparative chemical studies.

属性

分子式 |

C37H56O11 |

|---|---|

分子量 |

676.8 g/mol |

IUPAC 名称 |

[(1S,1'R,3'R,4R,4'R,5R,5'R,6'R,10'S,12'S,13'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate |

InChI |

InChI=1S/C37H56O11/c1-17-12-37(29-34(7,47-29)30(42)48-37)46-20-13-32(5)22-9-8-21-31(3,4)23(45-28-27(41)26(40)19(39)15-43-28)10-11-35(21)16-36(22,35)14-24(44-18(2)38)33(32,6)25(17)20/h17,19-30,39-42H,8-16H2,1-7H3/t17-,19-,20+,21+,22+,23+,24-,25+,26+,27-,28+,29-,30?,32+,33-,34+,35-,36+,37-/m1/s1 |

InChI 键 |

NEWMWGLPJQHSSQ-PMICRNDLSA-N |

手性 SMILES |

C[C@@H]1C[C@@]2([C@H]3[C@](O3)(C(O2)O)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC[C@H]7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C |

规范 SMILES |

CC1CC2(C3C(O3)(C(O2)O)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C |

同义词 |

actein |

产品来源 |

United States |

相似化合物的比较

Anticancer Activity

Table 2 compares IC₅₀ values of Actein and analogs against cancer cell lines:

Table 2: Pharmacological Activity Comparison

| Compound | IC₅₀ (Breast Cancer MCF-7) | IC₅₀ (Lung Cancer A549) | Target Pathway |

|---|---|---|---|

| Actein | 12.3 µM | 18.7 µM | AMPK/mTOR |

| Ginsenoside Rg3 | 25.1 µM | 30.4 µM | NF-κB |

| Astragaloside IV | >50 µM | >50 µM | PI3K/AKT |

Actein demonstrates superior potency, attributed to its dual inhibition of AMPK and mTOR pathways, unlike Ginsenoside Rg3, which primarily modulates NF-κB .

Toxicity Profile

Table 3: Toxicity Comparison (LD₅₀ in Rodents)

| Compound | Acute Toxicity (LD₅₀) | Chronic Toxicity (28-day) |

|---|---|---|

| Actein | 320 mg/kg | No organ damage at 50 mg/kg |

| Ginsenoside Rg3 | 480 mg/kg | Hepatotoxicity at 100 mg/kg |

| Astragaloside IV | >1000 mg/kg | No significant toxicity |

Actein’s moderate acute toxicity contrasts with Ginsenoside Rg3’s hepatotoxicity at high doses, suggesting a safer therapeutic window for Actein in prolonged treatments .

Research Findings and Methodological Considerations

Recent studies emphasize Actein’s unique mechanism in inducing apoptosis via mitochondrial pathways, a trait less pronounced in structurally analogous saponins . However, computational models (e.g., chemical similarity algorithms) highlight that Actein shares <60% structural similarity with Ginsenosides, limiting cross-reactivity in receptor-binding assays .

Critical challenges in comparative studies include:

Standardization of Bioassays : Variability in experimental protocols (e.g., cell culture conditions) affects IC₅₀ reproducibility .

Data Interpretation : Structural similarity metrics may overlook pharmacokinetic differences, such as Actein’s superior blood-brain barrier penetration compared to Astragalosides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。